molecular formula C13H13ClN2O4S B8386556 4-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide

4-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide

Cat. No. B8386556
M. Wt: 328.77 g/mol
InChI Key: BJRDGFKZYUIHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249160B2

Procedure details

A solution of 4-hydroxypyridine-3-sulfonic acid (5.0 g, 28.5 mmol), N,N-diisopropylethylamine (9.2 g, 71.3 mmol), phosphorus(V) oxychloride (10.9 g, 71.3 mmol) in 1,2-dichloroethane (50 mL) was heated at 90° C. for 45 min with TLC monitoring (hexane:EtOAc, 1:1). After cooling, the solution was added to 3,4-dimethoxyaniline (4.8 g, 31.0 mmol), N,N-diisopropylethylamine (7.35 g, 57.0 mmol) in 1,2-dichloroethane (50 mL) at −10° C. and the resulting mixture stirred for approximately 2 h at rt with TLC monitoring (hexane:EtOAc, 1:1). The mixture was then added to saturated aqueous NaHCO3 (200 mL), extracted with DCM (3×50 mL) and the combined organic layers dried over Na2SO4 and concentrated in vacuo. Purification by gradient column chromatography eluting with 0-20% EtOAc in hexane yielded the title compound (2.2 g, 6.69 mmol).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
7.35 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([OH:11])(=[O:10])=O.C(N(CC)C(C)C)(C)C.O(Cl)[Cl:22].[P+5].[CH3:25][O:26][C:27]1[CH:28]=[C:29]([CH:31]=[CH:32][C:33]=1[O:34][CH3:35])[NH2:30].C([O-])(O)=O.[Na+]>ClCCCl.CCOC(C)=O.CCCCCC>[Cl:22][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH:30][C:29]1[CH:31]=[CH:32][C:33]([O:34][CH3:35])=[C:27]([O:26][CH3:25])[CH:28]=1)(=[O:10])=[O:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=NC=C1)S(=O)(=O)O
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10.9 g
Type
reactant
Smiles
O(Cl)Cl.[P+5]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
7.35 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by gradient column chromatography
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)NC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.69 mmol
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.